3-Chloro-2-methanesulfinylaniline
CAS No.: 1375471-66-1
Cat. No.: VC2866188
Molecular Formula: C7H8ClNOS
Molecular Weight: 189.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1375471-66-1 |
|---|---|
| Molecular Formula | C7H8ClNOS |
| Molecular Weight | 189.66 g/mol |
| IUPAC Name | 3-chloro-2-methylsulfinylaniline |
| Standard InChI | InChI=1S/C7H8ClNOS/c1-11(10)7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3 |
| Standard InChI Key | GTVNMFWKFIBXJM-UHFFFAOYSA-N |
| SMILES | CS(=O)C1=C(C=CC=C1Cl)N |
| Canonical SMILES | CS(=O)C1=C(C=CC=C1Cl)N |
Introduction
3-Chloro-2-methanesulfinylaniline is an organic compound that belongs to the class of substituted anilines. Its structure consists of an aniline core (a benzene ring with an amino group), substituted with a chlorine atom at the 3-position and a methanesulfinyl (-SOCH3) group at the 2-position. This unique substitution pattern makes it a potential candidate for applications in organic synthesis, pharmaceuticals, and materials science.
Functional Groups
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Amino group (-NH2): Provides reactivity for derivatization and coupling reactions.
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Methanesulfinyl group (-SOCH3): Contributes to polarity and potential biological activity.
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Chlorine atom (-Cl): Adds electrophilic character, influencing reactivity in substitution reactions.
Synthesis
The synthesis of 3-Chloro-2-methanesulfinylaniline typically involves:
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Chlorination: Introducing a chlorine atom into a substituted aniline precursor.
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Sulfoxidation: Oxidizing a thioether derivative (e.g., 3-chloro-2-methylthioaniline) to form the sulfoxide group.
General Reaction Scheme:
Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Pharmaceutical Research
Substituted anilines are widely studied in medicinal chemistry due to their bioactivity. The methanesulfinyl group can enhance solubility and influence metabolic stability, while the chlorine atom may impact receptor binding or antimicrobial properties.
Organic Synthesis
The compound's functional groups make it versatile for further chemical modifications:
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Coupling reactions (e.g., with acyl chlorides or isocyanates).
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Nucleophilic substitutions or electrophilic aromatic substitutions.
Material Science
Sulfinylated compounds are sometimes explored for their electronic properties in advanced materials like dyes or semiconductors.
Hazards
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Toxicity: Anilines are generally toxic if ingested or inhaled.
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Reactivity: The sulfoxide group can undergo reduction or further oxidation under certain conditions.
Precautions
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Use personal protective equipment (PPE) such as gloves and goggles.
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Handle in a well-ventilated area or fume hood.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C7H8ClNOS |
| Molecular Weight | ~189.66 g/mol |
| Melting Point | Not readily available |
| Solubility | Likely soluble in polar solvents (e.g., DMSO, ethanol) |
| Functional Groups | -NH2, -SOCH3, -Cl |
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